molecular formula C15H11FO2 B1240532 [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone

[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone

Cat. No.: B1240532
M. Wt: 242.24 g/mol
InChI Key: JSNXRAUQMWIZHM-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone is a chemical compound characterized by the presence of an oxirane ring and a fluorophenyl group

Chemical Reactions Analysis

[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone undergoes various chemical reactions, including:

Scientific Research Applications

[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone

InChI

InChI=1S/C15H11FO2/c16-12-8-6-11(7-9-12)14-15(18-14)13(17)10-4-2-1-3-5-10/h1-9,14-15H/t14-,15+/m0/s1

InChI Key

JSNXRAUQMWIZHM-LSDHHAIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[C@@H]2[C@@H](O2)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)F

Synonyms

4-fluorochalcone oxide

Origin of Product

United States

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